molecular formula C15H16N2O B1269036 4-Amino-N-ethyl-N-phenylbenzamide CAS No. 65270-05-5

4-Amino-N-ethyl-N-phenylbenzamide

Cat. No. B1269036
CAS RN: 65270-05-5
M. Wt: 240.3 g/mol
InChI Key: CQVXDHAQPYPAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-ethyl-N-phenylbenzamide is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 .


Molecular Structure Analysis

The InChI code for 4-Amino-N-ethyl-N-phenylbenzamide is 1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Amino-N-ethyl-N-phenylbenzamide is a solid at room temperature .

Scientific Research Applications

Application 1: Antibacterial Study in Pharmaceutical Chemistry

Specific Scientific Field

Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application

The 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized and studied for its antibacterial properties .

Detailed Description of the Methods of Application or Experimental Procedures

The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

Thorough Summary of the Results or Outcomes Obtained

The complex under study was examined for antibacterial activity . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The n → π* UV absorption peak of the UV cutoff edge was detected for both configurations of the complex .

Application 2: Synthesis of Benzamides

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

4-Amino-N-ethyl-N-phenylbenzamide can be used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Thorough Summary of the Results or Outcomes Obtained

The prepared catalyst provides active sites for the synthesis of benzamides . The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process and use of ultrasonic irradiation as a green and powerful technology .

properties

IUPAC Name

4-amino-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(16)11-9-12/h3-11H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVXDHAQPYPAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342026
Record name 4-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-N-phenylbenzamide

CAS RN

65270-05-5
Record name 4-Amino-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-ethyl-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-N-ethyl-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Amino-N-ethyl-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-ethyl-N-phenylbenzamide
Reactant of Route 5
4-Amino-N-ethyl-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Amino-N-ethyl-N-phenylbenzamide

Citations

For This Compound
3
Citations
WA Schroeder, PE Wilcox - Journal of the American Chemical …, 1950 - ACS Publications
… 4-Amino-N-ethyl-N-phenylbenzamide ill).—The re-duction of (I) followed essentially the procedure of ‘‘Or-ganic Syntheses.” 8 In a flask which was fitted with a reflux condenser and a …
Number of citations: 1 pubs.acs.org
DW Scott, G Waddington - Journal of the American Chemical …, 1950 - ACS Publications
Vapor Pressure of cis-2-Pentene, trans-2-Pentene and 3-Methyl-1-butene Page 1 4810 Notes Vol. C2H5\ .-x XV—CO—< V-NII? —> cur/ x—z II CsH.·/ " ' x-------x ' xc2h5 m Since only a …
Number of citations: 10 pubs.acs.org
CN Satterfield, GM Kavanagh… - Journal of the …, 1950 - ACS Publications
The occurrence of a homogeneous gas decompo-sition in hydrogen peroxide vapor, a reaction eas-ily obscured by the heterogeneous decomposition on the walls, has recently been …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.